molecular formula C14H11Cl2N3S B2967281 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine CAS No. 400075-95-8

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B2967281
CAS No.: 400075-95-8
M. Wt: 324.22
InChI Key: LPVYKYYWRRHJPM-UHFFFAOYSA-N
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Description

3-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 5,6-dichloro-1,3-benzothiazole-2-amine with 2-chloropyridine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzothiazoles or pyridines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related diseases.

  • Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core structure but differ in their substituents and functional groups.

  • Pyridine derivatives: Compounds containing the pyridine ring structure, which can also be substituted with various groups.

Uniqueness: 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine is unique due to its specific combination of chloro-substituted benzothiazole and dimethylated pyridine, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3S/c1-19(2)13-8(4-3-5-17-13)14-18-11-6-9(15)10(16)7-12(11)20-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVYKYYWRRHJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C2=NC3=CC(=C(C=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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